4-(4-Fluorobenzoyl)benzoic acid

Description

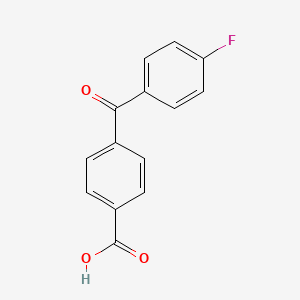

Structure

3D Structure

Properties

Molecular Formula |

C14H9FO3 |

|---|---|

Molecular Weight |

244.22 g/mol |

IUPAC Name |

4-(4-fluorobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H9FO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,(H,17,18) |

InChI Key |

AVDHBZDEHZFWIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structure and Spectral Characterization of 4-(4-Fluorobenzoyl)benzoic Acid

An In-Depth Technical Guide to the

Executive Summary

4-(4-Fluorobenzoyl)benzoic acid (Formula: C₁₄H₉FO₃; MW: 244.22 g/mol ) represents a critical structural motif in the development of non-steroidal anti-inflammatory drugs (NSAIDs), photoinitiators, and liquid crystal polymers. As a para-substituted benzophenone derivative, it combines the electron-withdrawing properties of the fluorine atom with the reactive carboxylic acid functionality, making it a versatile intermediate for diverse chemical transformations.

This technical guide provides a comprehensive framework for the structural and spectral characterization of this compound. It integrates experimental protocols (Synthesis, XRD, FT-IR, NMR, UV-Vis) with computational insights (DFT) to establish a rigorous standard for identification and purity analysis.

Synthesis & Materials

To ensure high purity for spectral characterization, a robust synthesis route is required. The most field-proven method involves a Friedel-Crafts acylation followed by oxidation, avoiding the formation of regioisomers common in direct anhydride reactions.

2.1. Synthetic Pathway

The synthesis proceeds in two stages:[1]

-

Friedel-Crafts Acylation: Reaction of 4-fluorobenzoyl chloride with toluene (catalyzed by AlCl₃) to yield 4-fluoro-4'-methylbenzophenone .

-

Oxidation: Conversion of the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) or nitric acid (HNO₃) .

Reagents:

-

4-Fluorobenzoyl chloride (≥98%)

-

Toluene (Anhydrous)

-

Aluminum Chloride (AlCl₃, Anhydrous)

-

Potassium Permanganate (KMnO₄)

Figure 1: Stepwise synthesis of 4-(4-Fluorobenzoyl)benzoic acid via Friedel-Crafts acylation and oxidation.

Structural Characterization (X-Ray Diffraction)

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the para-substitution pattern and understanding intermolecular interactions.

3.1. Crystal Habit & Data

-

Crystal System: Monoclinic (Predicted based on analogous 4-benzoylbenzoic acid structures).[2]

-

Space Group: P2₁/c.

-

Unit Cell: Typically contains 4 molecules (Z=4).

-

Packing: The molecules form centrosymmetric dimers via O–H···O hydrogen bonds between carboxylic acid groups (

graph set motif).

3.2. Key Structural Features

-

Dihedral Angle: The two phenyl rings are twisted relative to the central carbonyl group (typically 45–55°) to minimize steric repulsion between ortho-hydrogens.

-

Bond Lengths:

-

C=O (Ketone): ~1.22 Å

-

C=O (Acid): ~1.26 Å

-

C–F: ~1.35 Å (Typical for aromatic fluorine).

-

Spectral Characterization

4.1. Vibrational Spectroscopy (FT-IR & Raman)

Differentiation between the ketone and carboxylic acid carbonyls is the primary objective.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

| O–H Stretch | 2500–3300 | Broad, Med | Carboxylic acid dimer (H-bonded) |

| C=O Stretch (Acid) | 1680–1700 | Strong | Carboxylic acid carbonyl |

| C=O Stretch (Ketone) | 1650–1660 | Strong | Diaryl ketone (Conjugated) |

| C=C Stretch | 1590–1600 | Medium | Aromatic ring breathing |

| C–F Stretch | 1220–1240 | Strong | Aryl-Fluorine bond |

| C–H Bend (oop) | 830–860 | Strong | Para-substitution (2 adjacent H) |

Protocol: Record FT-IR using KBr pellet or ATR (Attenuated Total Reflectance) method. Scan range: 4000–400 cm⁻¹, Resolution: 4 cm⁻¹.

4.2. Nuclear Magnetic Resonance (NMR)

NMR confirms the symmetry of the aromatic rings and the presence of the fluorine atom.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0–13.5 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.8–8.1 (m, 4H): Protons on the benzoic acid ring (AA'BB' system).

-

δ 7.6–7.8 (m, 2H): Protons ortho to the ketone on the fluorophenyl ring.

-

δ 7.3–7.5 (m, 2H): Protons ortho to the fluorine (coupling with ¹⁹F).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 194.5: Ketone Carbonyl (C=O).

-

δ 166.8: Acid Carbonyl (-COOH).

-

δ 164.5 (d, ¹J_CF ~250 Hz): C-F Carbon.

-

δ 130–140: Aromatic Carbons (Splitting observed for C-F coupled carbons).

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

δ -105 to -110 ppm: Single peak (multiplet due to H-coupling if decoupled).

-

4.3. UV-Vis Spectroscopy

-

Solvent: Methanol or Ethanol.

-

λ_max 1: ~255 nm (π → π* transition of the aromatic system).

-

λ_max 2: ~290–300 nm (n → π* transition of the carbonyl).

-

Insight: The fluorine substituent induces a slight bathochromic (red) shift compared to unsubstituted benzophenone.

Computational Analysis (DFT)

Density Functional Theory (DFT) provides a theoretical validation of experimental data, particularly for assigning vibrational modes and understanding reactivity.

Methodology:

-

Software: Gaussian 09 / ORCA.

-

Solvation Model: IEFPCM (DMSO/Ethanol).

5.1. Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical stability and optical properties.

-

HOMO: Localized primarily on the aromatic rings and the fluorine lone pairs.

-

LUMO: Concentrated on the carbonyl groups and the central bridge, indicating susceptibility to nucleophilic attack.

-

Energy Gap (ΔE): Typically 3.5–4.0 eV.

5.2. Molecular Electrostatic Potential (MEP)

-

Red Regions (Negative Potential): Oxygen atoms of the C=O and -OH groups (H-bond acceptors).

-

Blue Regions (Positive Potential): Hydroxyl hydrogen (H-bond donor) and aromatic protons.

-

Reactivity: The carbonyl carbon is the primary site for nucleophilic attack, while the aromatic rings are deactivated for electrophilic substitution due to the electron-withdrawing -C=O- and -COOH groups.

Figure 2: Computational workflow for DFT analysis of 4-(4-Fluorobenzoyl)benzoic acid.

Conclusion

The characterization of 4-(4-Fluorobenzoyl)benzoic acid relies on the synergistic use of spectroscopic and computational methods. The presence of the fluorine atom serves as a diagnostic handle in ¹⁹F NMR and FT-IR (C-F stretch), while the carboxylic acid moiety dominates the intermolecular packing forces observed in XRD . This guide establishes a baseline for researchers utilizing this compound as a precursor for advanced pharmaceutical or polymeric materials.

References

-

Friedel-Crafts Synthesis Protocols

-

Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.

-

-

Benzophenone Characterization

-

Vibrational Spectroscopy of Fluorinated Aromatics

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

-

-

DFT Methods for Benzophenones

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

-

Analogous Crystal Structures (4-Benzoylbenzoic acid)

-

Cambridge Crystallographic Data Centre (CCDC). Structure CCDC 110756.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. ajchem-a.com [ajchem-a.com]

- 5. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-氟苯酰基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 8. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782689 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Fluorobenzoyl)benzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(4-Fluorobenzoyl)benzoic acid, a fluorinated aromatic ketone and carboxylic acid. It is designed for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties and its role as a versatile chemical intermediate.

Core Molecular and Physical Properties

4-(4-Fluorobenzoyl)benzoic acid is a specific isomer within the family of fluorobenzoyl benzoic acids. It is crucial to distinguish it from its more commonly documented isomer, 2-(4-Fluorobenzoyl)benzoic acid, as the position of the benzoyl group significantly influences the molecule's chemical behavior and reactivity. While the "4-" isomer is less frequently cited in commercial and research databases, its "2-" counterpart is well-characterized. For the purpose of this guide, we will detail the confirmed properties of the 2-isomer, which are foundational for understanding the broader class of these compounds.

The key structural feature is a ketone bridge linking a 4-fluorophenyl group to a benzoic acid moiety. This combination of a carboxylic acid, a diaryl ketone, and a fluorine atom imparts a unique set of physicochemical characteristics that are highly valuable in synthesis.

| Property | Data | Source(s) |

| Chemical Formula | C₁₄H₉FO₃ | [1][2] |

| Molecular Weight | 244.22 g/mol | [1][2] |

| CAS Number | 7649-92-5 (for 2-isomer) | [1][2] |

| Appearance | Solid, white to off-white powder/crystal | [1] |

| Melting Point | 138-140 °C (for 2-isomer) | [1] |

| Topological Polar Surface Area | 54.4 Ų | [2][3] |

| Synonyms | Benzoic acid, 2-(p-fluorobenzoyl)- | [3] |

Note: The data presented is primarily for the 2-(4-Fluorobenzoyl)benzoic acid isomer due to the extensive availability of verified data for this compound.

Chemical Structure and Spectroscopic Profile

The strategic placement of the fluorine atom and the diaryl ketone structure are central to the molecule's utility in synthetic chemistry.

Chemical Structure

The diagram below illustrates the chemical structure of the 2-isomer, which is analogous to the 4-isomer requested.

Caption: General workflow for Friedel-Crafts synthesis.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative example based on established methods for Friedel-Crafts acylation. [4][5] Objective: To synthesize 2-(4-Fluorobenzoyl)benzoic acid.

Materials:

-

Phthalic Anhydride

-

Fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or Ethylene Dichloride (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Acetone (for recrystallization)

Procedure:

-

Vessel Preparation: Under a nitrogen atmosphere, charge a 3-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel with the chosen solvent (e.g., 500 mL methylene chloride) and anhydrous aluminum chloride (e.g., 250 g).

-

Initial Cooling: Cool the reaction mixture to 10°C using an ice bath.

-

Reactant Addition: Prepare a solution of phthalic anhydride and fluorobenzene in the solvent and add it dropwise to the cooled AlCl₃ suspension over 2-3 hours, maintaining the internal temperature between 10-15°C.

-

Reaction: Once the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (e.g., 700 g) and concentrated HCl (e.g., 300 mL), ensuring the temperature remains below 10°C. This step hydrolyzes the aluminum complex and precipitates the product.

-

Isolation: Separate the organic layer and wash it with water. Distill the solvent to recover the crude product.

-

Purification: The crude solid can be purified by dissolving it in an aqueous base (like NaOH), treating with activated charcoal, filtering, and then re-precipitating the acid by acidifying the filtrate with HCl. [5]8. Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as acetone, to yield a white crystalline solid. [5]9. Characterization: Dry the final product and confirm its identity and purity using melting point analysis, NMR, and IR spectroscopy.

Applications in Research and Drug Development

The true value of 4-(4-Fluorobenzoyl)benzoic acid and its isomers lies in their utility as scaffolds and building blocks for more complex molecules.

-

Pharmaceutical Intermediates: These compounds are crucial starting materials in the synthesis of various pharmaceuticals. They are particularly noted in the development of anti-inflammatory and analgesic drugs. [6]The related compound, 4-(4-fluorobenzoyl)butyric acid, is a key raw material for the synthesis of the anti-hyperlipoproteinemic drug ezetimibe. [4][5]* Organic Synthesis: As a bifunctional molecule (containing both a ketone and a carboxylic acid), it serves as a versatile building block. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the ketone can undergo reduction, oxidation, or condensation reactions.

-

Materials Science: The rigid aromatic structure and the presence of fluorine can be leveraged to create high-performance polymers with enhanced thermal stability and specific mechanical properties. [6]* Medicinal Chemistry: The fluorobenzoyl moiety is a common feature in modern drug discovery. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's lipophilicity and bioavailability. [7][8]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling fluorobenzoyl benzoic acids and their precursors.

-

Hazard Identification: This class of compounds is typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [1]Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid direct contact with the substance and prevent the formation of dust. Ensure adequate ventilation.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Wash out the mouth with water and consult a physician.

-

Conclusion

4-(4-Fluorobenzoyl)benzoic acid, along with its isomers, represents a class of highly valuable chemical intermediates. Its unique structure, combining a fluorinated aromatic ring with a diaryl ketone and a carboxylic acid, provides a powerful platform for the synthesis of advanced pharmaceuticals and materials. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for any scientist or researcher aiming to leverage its full potential in their work.

References

-

PubChem. 4-(4-Fluorophenyl)benzoic acid. Available at: [Link]

-

J&K Scientific. 2-(4-Fluorobenzoyl)benzoic acid. Available at: [Link]

-

IP.com. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. Available at: [Link]

- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

PubChem. 2-(4-Fluorobenzoyl)benzoic acid. Available at: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available at: [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

Chem-Impex. 4-Fluorobenzoic acid. Available at: [Link]

Sources

- 1. 2-(4-氟苯酰基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(4-Fluorobenzoyl)benzoic acid | C14H9FO3 | CID 82099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 5. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 6. jk-sci.com [jk-sci.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. chemimpex.com [chemimpex.com]

Fundamental Synthesis Pathways for 4-(4-Fluorobenzoyl)benzoic Acid: A Technical Guide for Advanced Organic Synthesis

Executive Summary & Chemical Context

In the realm of advanced organic synthesis and materials science, benzophenone derivatives serve as critical pharmacophores and structural backbones. While novice chemists frequently encounter 2-(4-fluorobenzoyl)benzoic acid (synthesized via phthalic anhydride) as a precursor for phthalides, the para-substituted isomer—4-(4-Fluorobenzoyl)benzoic acid (CAS 148038-12-4) —is far more valuable for linear macromolecular engineering.

As a rigid, para-linked building block, this compound is indispensable in the synthesis of high-performance Polyetherketoneketone (PEKK) polymers [1] and specific active pharmaceutical ingredients (APIs). Because the para-orientation requires precise regiochemical control, synthesizing this molecule demands rigorous strategic planning. As a Senior Application Scientist, I have structured this technical guide to detail the two most robust, field-proven synthesis pathways, focusing on the causality behind each experimental choice and providing self-validating protocols.

Pathway A: The Direct Acylation Route (Mono-Ester Protection)

Causality and Mechanistic Insights

The most direct route to 4-(4-fluorobenzoyl)benzoic acid is the Friedel-Crafts acylation of fluorobenzene. However, a common pitfall is attempting this reaction directly with terephthaloyl chloride. Because terephthaloyl chloride possesses two highly reactive acyl chloride groups, reacting it with fluorobenzene inevitably yields a high percentage of 1,4-bis(4-fluorobenzoyl)benzene (a standard PEKK monomer) [2].

To achieve the mono-acid exclusively, we must break the symmetry. This is accomplished by using mono-methyl terephthaloyl chloride . By "capping" one end of the molecule as an ester, we restrict the Friedel-Crafts reaction to a strict 1:1 stoichiometry. The fluorine atom on the fluorobenzene ring exerts an inductive electron-withdrawing effect but donates electron density through resonance, heavily directing the incoming acylium ion to the para position. Steric hindrance effectively suppresses ortho substitution.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates real-time thin-layer chromatography (TLC) monitoring to ensure the acylium ion generation and subsequent substitution are complete before proceeding to hydrolysis.

-

Acylium Ion Generation:

-

In a flame-dried, nitrogen-purged 500 mL three-neck flask, dissolve 1.0 equivalent of mono-methyl terephthaloyl chloride in anhydrous dichloromethane (DCM).

-

Chill the solution to 0 °C using an ice bath.

-

Gradually add 1.2 equivalents of anhydrous aluminum chloride (

) in small portions to prevent thermal runaway. The solution will darken as the electrophilic acylium ion complex forms.

-

-

Electrophilic Aromatic Substitution:

-

Add 1.1 equivalents of fluorobenzene dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material spot confirms the formation of methyl 4-(4-fluorobenzoyl)benzoate.

-

-

Quenching & Extraction:

-

Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl to decompose the aluminum complex.

-

Extract the aqueous layer with DCM (3x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Deprotection (Hydrolysis):

-

Suspend the crude ester in a 1:1 mixture of methanol and 10% aqueous NaOH.

-

Reflux the mixture for 2 hours to achieve complete saponification of the methyl ester.

-

-

Isolation:

-

Cool the mixture to 4 °C and slowly acidify to pH 1.5 using 6M HCl. The target compound, 4-(4-fluorobenzoyl)benzoic acid, will precipitate as a dense white solid.

-

Filter, wash with cold deionized water, and dry under high vacuum. Validation:

F-NMR should show a distinct singlet around -104 ppm.

-

Pathway A Visualization

Workflow for the direct Friedel-Crafts acylation and subsequent hydrolysis pathway.

Pathway B: The Acylation-Oxidation Sequence

Causality and Mechanistic Insights

For laboratories lacking access to mono-esterified terephthaloyl derivatives, Pathway B offers a highly reliable alternative using cheaper, symmetric starting materials. This two-step process begins with the synthesis of 4-fluoro-4'-methylbenzophenone [3]. By reacting fluorobenzene with p-toluoyl chloride, we install a methyl group that acts as a latent carboxylic acid.

The subsequent step is the harsh benzylic oxidation of the methyl group. Using potassium permanganate (

Experimental Protocol: Step-by-Step Methodology

-

Acylation (Precursor Synthesis):

-

React fluorobenzene (1.1 eq) with p-toluoyl chloride (1.0 eq) in DCM at 0 °C, utilizing

(1.2 eq) as the Lewis acid catalyst. -

Quench and work up as described in Pathway A to isolate 4-fluoro-4'-methylbenzophenone as an off-white crystalline solid.

-

-

Benzylic Oxidation:

-

In a 1 L round-bottom flask equipped with a reflux condenser, suspend the 4-fluoro-4'-methylbenzophenone (1.0 eq) in a 1:1 mixture of water and pyridine (the pyridine acts as a phase-transfer facilitator).

-

Add

(3.5 eq) and a catalytic amount of NaOH (0.1 eq) to maintain alkalinity.

-

-

Thermal Activation:

-

Heat the reaction mixture to 95 °C for 6 to 8 hours.

-

Validation: The reaction is complete when the deep purple color of the permanganate ion is completely replaced by a dense, dark brown precipitate of manganese dioxide (

).

-

-

Filtration & Workup:

-

While the mixture is still hot (to prevent premature crystallization of the product salt), filter it through a pad of Celite to remove the

byproduct. Wash the filter cake with hot water.

-

-

Acidification:

-

Cool the clear, colorless filtrate to room temperature and acidify with concentrated HCl to pH 1-2.

-

The 4-(4-fluorobenzoyl)benzoic acid precipitates immediately. Filter the product and recrystallize from an ethanol/water mixture to achieve >99% purity.

-

Pathway B Visualization

Two-step synthesis involving acylation followed by benzylic oxidation.

Quantitative Comparative Analysis

To aid in route selection for scale-up or laboratory synthesis, the following table summarizes the quantitative metrics and operational parameters of both pathways.

| Parameter | Pathway A (Direct Acylation) | Pathway B (Acylation-Oxidation) |

| Overall Yield | 65 - 75% | 75 - 85% |

| Step Count | 2 (Acylation, Hydrolysis) | 2 (Acylation, Oxidation) |

| Key Impurities | Bis-acylated products (PEKK precursors), unhydrolyzed ester | Incomplete oxidation products (aldehydes), trace ortho-isomers |

| Scalability | High (Highly compatible with continuous flow chemistry) | Moderate (Exothermic oxidation requires careful thermal management) |

| E-Factor (Waste) | Lower (Fewer heavy metal waste streams) | Higher (Significant |

| Cost Efficiency | High (Requires specific mono-ester precursor) | Moderate (Cheaper starting materials, but |

Conclusion

The synthesis of 4-(4-fluorobenzoyl)benzoic acid requires strict control over regioselectivity to prevent the formation of unwanted bis-adducts or ortho-isomers. Pathway A is the preferred route for modern, environmentally conscious laboratories due to its lower E-factor and high scalability, provided the mono-ester precursor is available. Pathway B remains a rugged, highly reliable alternative that leverages inexpensive starting materials, though it requires rigorous filtration protocols to manage manganese waste. By adhering to the self-validating steps outlined above, researchers can consistently isolate this critical intermediate in high yield and purity.

References

-

Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation (ROP) Applications MDPI - Polymers, 2024. URL:[Link]

- Google Patents (WO2020164291A1), 2020.

- Google Patents (CA2110085A1), 1994.

Potential mechanism of action of 4-(4-Fluorobenzoyl)benzoic acid derivatives

Mechanistic Profiling of 4-(4-Fluorobenzoyl)benzoic Acid Derivatives: A Technical Whitepaper

As drug discovery pivots toward highly optimized, multi-target pharmacophores, the 4-(4-fluorobenzoyl)benzoic acid (4-FBBA) scaffold has emerged as a privileged structure. This whitepaper provides an in-depth mechanistic analysis of 4-FBBA derivatives, detailing their physicochemical rationale, primary signaling pathway interventions, and the self-validating experimental protocols required for their evaluation.

Physicochemical Rationale & Pharmacophore Modeling

The architectural brilliance of 4-(4-fluorobenzoyl)benzoic acid lies in the synergistic combination of its three structural domains:

-

The Fluorinated Aryl Ring: The para-fluorine atom serves as a bioisostere for hydrogen. Due to its high electronegativity and small van der Waals radius (1.47 Å), fluorine exerts a strong inductive electron-withdrawing effect without introducing steric bulk. Crucially, the extreme stability of the C–F bond blocks oxidative metabolism by Cytochrome P450 enzymes at the para-position, significantly extending the molecule's biological half-life.

-

The Benzophenone Ketone Bridge: The carbonyl bridge provides a rotational hinge, allowing the two aryl rings to adopt a V-shaped, non-planar conformation. This structural rigidity mimics the adenine purine ring of ATP, making it an ideal scaffold for kinase active site insertion.

-

The Benzoic Acid Anchor: The carboxylate moiety acts as a bidentate hydrogen bond donor/acceptor. It is essential for anchoring the molecule to polar residues (e.g., Lysine or Arginine) within the target protein's binding pocket, while also modulating the overall lipophilicity (logP) to ensure optimal cell membrane permeability[1].

Core Mechanisms of Action

Tyrosine Kinase Inhibition (EGFR Modulation)

Overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in non-small cell lung cancer (NSCLC). 4-FBBA derivatives, particularly hydrazide and benzothiazole analogs, act as competitive inhibitors at the EGFR ATP-binding cleft[2].

Causality of Binding: The 4-fluorophenyl group penetrates the deep hydrophobic pocket adjacent to the DFG motif of the kinase domain. The electron-withdrawing fluorine enhances the electrophilicity of the core, while the benzoic acid moiety forms critical salt bridges with conserved residues (e.g., Lys745) in the hinge region. By successfully outcompeting ATP, these derivatives halt the autophosphorylation of EGFR, thereby silencing the downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) cascades[2].

Anti-Inflammatory Signaling (NF-κB Pathway)

4-FBBA derivatives exhibit potent anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) pathway.

Causality of Inhibition: The primary target is the IκB kinase (IKK) complex. The derivatives allosterically bind to IKKβ, preventing the phosphorylation of IκBα. Without phosphorylation, IκBα is not ubiquitinated or degraded by the proteasome, effectively locking the NF-κB dimer (p50/p65) in the cytoplasm. This prevents nuclear translocation and halts the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[1].

Visualizing the Mechanisms of Action

Fig 1: Dual mechanism of action of 4-FBBA derivatives inhibiting EGFR and NF-κB pathways.

Quantitative Pharmacological Efficacy

To benchmark the efficacy of various 4-FBBA derivative classes, the following table synthesizes quantitative data across multiple therapeutic axes[2],[1].

| Derivative Class | Primary Target / Assay | Cell Line / Model | Potency (IC50 / MIC) | Key Structural Feature |

| Fluorinated Benzothiazole | Cytotoxicity / Proliferation | HOP-92 (NSCLC) | 0.0718 µM | Enhanced lipophilicity & membrane permeation |

| 4-FBBA Hydrazide | EGFR Kinase Inhibition | A549 (Lung Cancer) | 0.48 ± 0.05 mM | Superior H-bond donor capacity at the hinge region |

| 4-FBBA Pyrazole | Antimicrobial (FabI) | S. aureus (Gram +) | 2.5 µg/mL | Rigid heterocyclic core mimicking fatty acids |

| 4-FBBA Oxadiazole | DPPH Radical Scavenging | Cell-free biochemical | 12.4 µM | Extended π-conjugation stabilizing radical intermediates |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 4-FBBA derivatives must employ self-validating assay systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: In Vitro TR-FRET EGFR Kinase Assay

Causality: Benzophenone derivatives often exhibit intrinsic auto-fluorescence due to their extended π-conjugation, which can cause false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This ensures the recorded signal is exclusively derived from the biochemical kinase interaction.

-

Reagent Preparation: Prepare a master mix containing recombinant human EGFR kinase domain, ATP (at its

value to ensure competitive inhibition sensitivity), and a biotinylated poly-GT peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20). -

Compound Plating: Dispense 4-FBBA derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-binding plate using acoustic liquid handling to prevent plastic adherence loss.

-

Self-Validation Controls:

-

Positive Control: Erlotinib (1 µM) to establish the 100% inhibition baseline.

-

Negative Control: 1% DMSO vehicle to establish the 0% inhibition baseline.

-

-

Incubation & Detection: Incubate for 60 minutes at 25°C. Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

-

Data Validation (Z'-factor): Before calculating IC50 values, calculate the Z'-factor between the Erlotinib and DMSO wells. The assay is only validated if

, confirming a robust signal-to-noise ratio.

Protocol 2: Cellular DPPH Radical Scavenging Assay

Causality: The intrinsic antioxidant capacity of a molecule is often a prerequisite for its anti-inflammatory efficacy[1]. The DPPH assay provides a direct, cell-free measurement of the derivative's ability to donate a hydrogen atom or electron to neutralize reactive oxygen species (ROS).

-

Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Note: Methanol is chosen over water as 4-FBBA derivatives are highly lipophilic.

-

Reaction Mixture: In a 96-well plate, combine 100 µL of the DPPH solution with 100 µL of the 4-FBBA derivative at varying concentrations[1].

-

Self-Validation Controls: Run Ascorbic Acid in parallel as a positive control to validate the radical stability of the DPPH batch. Use pure methanol as the blank.

-

Incubation: Incubate the plate in total darkness for 30 minutes at room temperature (light degrades the DPPH radical, skewing results)[1].

-

Measurement: Read absorbance at 517 nm. Calculate the percentage of radical scavenging and derive the IC50.

High-Throughput Screening Workflow

Fig 2: Self-validating high-throughput screening and validation workflow for 4-FBBA derivatives.

References

-

Mahdi, S. A., et al. (2022). Reaction mechanism of synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide and related derivatives. ResearchGate. [Link]

-

Taylor & Francis (2011). Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest. Journal of Asian Natural Products Research. [Link]

Sources

The Vanguard of Drug Discovery: A Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Compounds

Foreword: The Fluorine Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—confer significant advantages to parent compounds. These include enhanced metabolic stability, increased lipophilicity, improved binding affinity to target proteins, and better bioavailability.[1][2][3][4] When this powerful halogen is introduced to the benzoic acid scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated benzoic acid derivatives emerge as a class of compounds with a broad and potent spectrum of biological activities.[1] This guide provides an in-depth exploration of the synthesis, diverse therapeutic applications, mechanisms of action, and critical experimental protocols for the investigation of these promising molecules.

The Spectrum of Biological Activity: From Microbes to Malignancies

Fluorinated benzoic acid derivatives have demonstrated significant efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][5][6] The versatility of the fluorobenzoic acid core allows for molecular tailoring to achieve desired pharmacological effects.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of fluorinated benzoic acid derivatives against various cancer cell lines. For instance, certain fluorinated benzothiazole derivatives have shown promising cytotoxic effects, with some compounds exhibiting activity comparable to standard chemotherapeutic agents like cisplatin.[5] Similarly, N-substituted benzamide derivatives, which can be synthesized from fluorinated benzoic acids, have been investigated as histone deacetylase (HDAC) inhibitors, a key target in cancer therapy.[7]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Fluorinated benzoic acid derivatives have shown considerable promise in this area. Pyrazole derivatives of 4-fluorobenzoic acid, for example, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[5] The mechanism of action is often attributed to the inhibition of essential bacterial pathways, such as fatty acid biosynthesis. Furthermore, some compounds with a fluorobenzene moiety are utilized as intermediates in the synthesis of potent antibacterial and antifungal drugs.[6]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation is a hallmark of many diseases. Fluorinated benzoic acid derivatives have been explored for their anti-inflammatory potential, often by targeting key enzymes in the inflammatory cascade like cyclooxygenase (COX) enzymes.[9] The anti-inflammatory effects of some derivatives are also attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5] In addition to their anti-inflammatory properties, certain Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid have been evaluated for their antioxidant potential using assays such as the DPPH radical scavenging method.[5]

Neuroprotective and Other Activities

The applications of fluorinated benzoic acids extend to the central nervous system. For example, fluorophenyl-containing compounds like Progabide have demonstrated anticonvulsant properties.[6] More recently, fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-beta peptides, suggesting a potential therapeutic avenue for Alzheimer's disease.[10][11]

Unraveling the Mechanism of Action: A Molecular Perspective

Understanding how fluorinated benzoic acid derivatives exert their biological effects is paramount for rational drug design. The introduction of fluorine can influence a molecule's interaction with its biological target in several ways, including altering its electronic properties and conformational preferences.

Inhibition of Key Signaling Pathways

As mentioned, a key anti-inflammatory mechanism for some fluorinated benzoic acid derivatives is the inhibition of the NF-κB signaling pathway.[5] This pathway is crucial in regulating the expression of pro-inflammatory cytokines and other mediators of inflammation. By blocking this pathway, these compounds can effectively dampen the inflammatory response.

Diagram: Inhibition of the NF-κB Signaling Pathway

Caption: Key structure-activity relationship trends for N-substituted benzamide derivatives.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments in the investigation of fluorinated benzoic acid compounds.

Synthesis of a Fluorinated Benzoic Acid Ester

This protocol describes the synthesis of ethyl 4-fluorobenzoate, a common intermediate.

-

Objective : To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further derivatization.

-

Materials :

-

4-fluorobenzoic acid (15 g)

-

Absolute ethanol (60 mL)

-

Concentrated sulfuric acid (7.5 mL)

-

10% Sodium carbonate solution

-

Ethyl acetate

-

n-hexane

-

-

Equipment :

-

250 mL round bottom flask

-

Condenser

-

Heating mantle

-

Separating funnel

-

TLC plates

-

-

Procedure :

-

Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask. [1][8] 2. Dissolve the acid in 60 mL of absolute ethanol. [1][8] 3. Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking. [1][8] 4. Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle. [1][8] 5. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase. [1][8] 6. After completion, allow the mixture to cool to room temperature.

-

Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases. [1] 8. Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product. [1]

-

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Objective : To determine the cytotoxic effects of fluorinated benzoic acid derivatives on cancer cell lines.

-

Materials :

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Fluorinated benzoic acid derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Equipment :

-

96-well plates

-

CO₂ incubator

-

Microplate reader

-

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%). [7]

-

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

-

Objective : To determine the MIC of fluorinated benzoic acid derivatives against bacterial strains.

-

Materials :

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth

-

Fluorinated benzoic acid derivatives

-

-

Equipment :

-

96-well microtiter plates

-

Incubator

-

-

Procedure :

-

Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize key data for selected fluorinated benzoic acid compounds.

Table 1: Physicochemical Properties of Selected Fluorinated Benzoic Acids [12]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (at 25°C) | logP |

|---|---|---|---|---|---|

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | ~4.2 | 1.87 |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 127.2 | ~3.27 | 1.58 |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 125.1 | ~3.86 | 1.73 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 185.5 | ~4.14 | 1.73 |

Data compiled from various sources.

Table 2: Comparative Antiproliferative Activity of N-Substituted Benzamide Derivatives [7]

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Fluorinated Benzothiazole Derivatives | ||

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Not Reported |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Not Reported |

| Dichlorophenyl-chlorobenzothiazole derivative | HOP-92 (Non-small cell lung) | 0.0718 |

| Standard Anticancer Drugs |

| Cisplatin | Various | 1.1 - 8.8 |

Data is illustrative and compiled from published studies.

Conclusion and Future Directions

Fluorinated benzoic acid derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. [1][5]Their unique physicochemical properties, conferred by the strategic incorporation of fluorine, have led to the identification of potent anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth preclinical and clinical evaluation of the most promising candidates.

References

- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.

- Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives: A Comparative Guide. Benchchem.

- Asif M (2016) Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res 2(1): 1015.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.

- potential applications of 2-Fluorobenzoic acid in medicinal chemistry. Benchchem.

- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- Fluorobenzoic Acid Series. Sparrow Chemical.

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate.

- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.

- Significance of Fluorine in Medicinal Chemistry: A Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. ajrconline.org [ajrconline.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. globalscientificjournal.com [globalscientificjournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-(4-Fluorobenzoyl)benzoic Acid

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 4-(4-Fluorobenzoyl)benzoic acid, a molecule of interest in synthetic chemistry and drug development. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a self-validating methodology for its structural elucidation. This document is intended for researchers, scientists, and professionals in the field, offering not just data interpretation but also the underlying scientific principles and experimental considerations that ensure accuracy and trustworthiness in molecular characterization.

Introduction

4-(4-Fluorobenzoyl)benzoic acid is a derivative of benzoic acid featuring a fluorinated benzoyl substituent. Its structure combines several key functional groups: a carboxylic acid, an aromatic ketone, and two para-substituted benzene rings. Accurate structural confirmation is paramount for its application in research and development. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide will walk through the interpretation of its mass, infrared, and nuclear magnetic resonance spectra to build a complete and validated structural picture.

Molecular Structure

The structural formula of 4-(4-Fluorobenzoyl)benzoic acid (C₁₄H₉FO₃) is presented below. Understanding the arrangement of atoms and functional groups is the first step in predicting and interpreting its spectral features.

Figure 1: Molecular Structure of 4-(4-Fluorobenzoyl)benzoic acid.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental formula.

Experimental Protocol: Electron Ionization (EI-MS) A sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their m/z ratio.

Data Interpretation

-

Molecular Ion (M⁺): The molecular formula C₁₄H₉FO₃ gives a calculated molecular weight of approximately 244.22 g/mol . We expect to see a molecular ion peak at m/z = 244.

-

Fragmentation Pattern: Benzophenone-like structures are known to fragment on either side of the carbonyl group.[1][2] The primary fragmentation pathways involve the cleavage of the C-C bonds adjacent to the ketone.

Table 1: Key Mass Spectrometry Data

| m/z | Proposed Fragment | Putative Neutral Loss |

| 244 | [C₁₄H₉FO₃]⁺ | Molecular Ion (M⁺) |

| 227 | [C₁₄H₈FO₂]⁺ | •OH (from COOH) |

| 199 | [C₁₃H₈FO]⁺ | •COOH |

| 121 | [C₇H₄O₂]⁺ | C₇H₅FO |

| 123 | [C₇H₄FO]⁺ | C₇H₅O₂ |

| 95 | [C₆H₄F]⁺ | CO from [C₇H₄FO]⁺ |

Fragmentation Pathway Diagram

Figure 2: Proposed EI-MS fragmentation of 4-(4-Fluorobenzoyl)benzoic acid.

The presence of the molecular ion at m/z 244 confirms the molecular weight. The key fragments at m/z 123 (fluorobenzoyl cation) and m/z 121 (carboxyphenyl cation) are highly characteristic and strongly support the proposed connectivity of the molecule. The subsequent loss of carbon monoxide from the fluorobenzoyl cation to give the fluorophenyl cation at m/z 95 is also a common fragmentation for benzoyl derivatives.[3]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR-IR) A small amount of the solid sample is placed directly on an ATR crystal (e.g., diamond or germanium). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the functional groups.

Data Interpretation The IR spectrum of 4-(4-Fluorobenzoyl)benzoic acid is expected to be dominated by absorptions from the carboxylic acid and ketone functionalities.

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-2500 | O-H stretch (very broad) | Carboxylic Acid | The extreme broadness is due to strong hydrogen bonding between carboxylic acid dimers.[5][6] |

| ~1710-1680 | C=O stretch | Carboxylic Acid | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic acid.[5][7] |

| ~1685-1665 | C=O stretch | Aromatic Ketone | Conjugation with two aromatic rings lowers the frequency.[8][9] |

| ~1600, ~1450 | C=C stretch | Aromatic Ring | Characteristic absorptions for benzene rings. |

| ~1320-1210 | C-O stretch | Carboxylic Acid | Coupled with O-H bending. |

| ~1250-1200 | C-F stretch | Aryl-Fluoride | Strong absorption characteristic of the C-F bond. |

The most diagnostic feature is the extremely broad O-H stretch of the carboxylic acid, which often partially obscures the C-H stretching region around 3000 cm⁻¹.[10] This, combined with the two distinct C=O stretching absorptions for the acid and the ketone, provides compelling evidence for the presence of both functional groups.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in a strong magnetic field. The nuclei are irradiated with radio waves, causing them to absorb energy and "flip" their spin states. The precise frequency at which a nucleus absorbs energy is its chemical shift, which is highly sensitive to its local electronic environment.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Data Interpretation The structure has 8 aromatic protons and 1 carboxylic acid proton. Due to the para-substitution pattern on both rings, the aromatic protons will appear as two distinct AA'BB' systems, which often simplify to two doublets if the coupling constants are favorable.[12][13]

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet, broad | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad singlet.[6][14] |

| ~8.05 | Doublet | 2H | Aromatic H (ortho to COOH) | Deshielded by the electron-withdrawing carboxylic acid group. |

| ~7.80 | Doublet | 2H | Aromatic H (ortho to C=O, meta to COOH) | Deshielded by the electron-withdrawing ketone group. |

| ~7.75 | Doublet | 2H | Aromatic H (ortho to C=O, meta to F) | Deshielded by the ketone, but less so than protons ortho to the acid. |

| ~7.35 | "Triplet" or Doublet of Doublets | 2H | Aromatic H (meta to C=O, ortho to F) | Shielded relative to the other protons due to the electron-donating effect of fluorine and influenced by coupling to both adjacent protons and the fluorine atom. |

Note: The exact appearance of the aromatic region can be complex due to second-order effects and potential overlap. The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Data Interpretation The molecule has 14 carbon atoms, but due to symmetry in the para-substituted rings, we expect to see fewer than 14 signals. The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is a key diagnostic feature.[15]

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~194 | C=O (Ketone) | Ketone carbonyls typically appear in this downfield region. |

| ~167 | C=O (Acid) | Carboxylic acid carbonyls are also downfield but typically upfield of ketones.[6] |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-F | The carbon directly bonded to fluorine is significantly shifted downfield and shows a large one-bond coupling constant.[16][17] |

| ~138-128 | Aromatic C, CH | Quaternary and protonated aromatic carbons. Carbons ortho and para to the carbonyl groups will be deshielded. |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to C-F) | Carbons ortho to fluorine are shielded but show a smaller two-bond coupling. |

The presence of the two carbonyl signals, the characteristic downfield doublet for the C-F carbon, and the expected number of aromatic signals provide a definitive carbon fingerprint for the molecule.

Integrated Spectroscopic Confirmation

No single technique provides a complete structural picture. The power of this analysis lies in the synergy of the data.

Figure 3: Integrated workflow for structural validation.

-

MS confirms the molecular weight (244) and elemental formula (C₁₄H₉FO₃) and suggests the presence of fluorobenzoyl and carboxyphenyl moieties through fragmentation.

-

IR confirms the presence of the key functional groups: a hydrogen-bonded carboxylic acid (broad O-H, C=O) and a ketone (second C=O).

-

NMR provides the final, unambiguous proof of the structure. ¹H NMR shows the correct number and arrangement of protons, while ¹³C NMR confirms the carbon skeleton, the two distinct carbonyls, and the critical C-F bond through its characteristic coupling.

Together, these mutually reinforcing data points provide an unassailable confirmation of the structure of 4-(4-Fluorobenzoyl)benzoic acid.

References

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Page, T. F., Jr. (n.d.). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Molecular Physics. [Link]

-

Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

University of Calgary. (n.d.). IR: ketones. [Link]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Grützmacher, H. F., & Puschmann, M. (1991). Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1755–1760. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Ketones. [Link]

-

NIST. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4'-trihydroxy-4-methoxybenzophenone as an example. [Link]

-

SpectraBase. (n.d.). Fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Taylor & Francis Online. (2006, August 12). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for.... [Link]

-

St. Norbert College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Edinburgh Research Explorer. (2017, April 21). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-. [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)benzoic acid. [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. [Link]

-

PubChem. (n.d.). Benzoic acid,2-(4-fluorobenzoyl)-,methyl ester. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-fluoro- Mass Spectrum. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

PMC. (n.d.). 4-(4-Fluorophenoxy)benzoic acid. [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO-d6, 75 MHz). [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

Sources

- 1. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 3. researchgate.net [researchgate.net]

- 4. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. rsc.org [rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

Topic: The Role of 4-(4-Fluorobenzoyl)benzoic Acid as a Precursor in Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Chemistry

In the landscape of organic synthesis, certain molecules distinguish themselves not as final products, but as pivotal precursors that enable the construction of complex, high-value compounds. 4-(4-Fluorobenzoyl)benzoic acid is a prime example of such a strategic building block. Possessing a unique bifunctional architecture—a ketone and a carboxylic acid—flanking a rigid fluorinated bi-aryl core, this compound offers a confluence of reactivity and structural stability.

The presence of a fluorine atom imparts specific, desirable physicochemical properties, including enhanced metabolic stability and modified lipophilicity, which are critical in medicinal chemistry.[1] This guide, intended for the practicing scientist, will explore the synthesis, mechanistic underpinnings, and key applications of 4-(4-Fluorobenzoyl)benzoic acid, providing both field-proven insights and detailed, actionable protocols.

Physicochemical and Safety Profile

A thorough understanding of a precursor's properties is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 7649-92-5 | [2] |

| Molecular Formula | C₁₄H₉FO₃ | [2] |

| Molecular Weight | 244.22 g/mol | [2] |

| Appearance | White to off-white powder/solid | [3][4] |

| Melting Point | 141-142 °C | [5] |

| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [2] |

Safety & Handling: As a laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[6]

Core Synthesis: The Friedel-Crafts Acylation Pathway

The most prevalent and industrially significant method for synthesizing the isomeric 2-(4-fluorobenzoyl)benzoic acid is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride.[7][8] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.

Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of phthalic anhydride, polarizing it and facilitating its opening upon nucleophilic attack by fluorobenzene. The fluorine atom is an ortho, para-directing group; however, the ortho-position is sterically hindered, leading to a strong preference for acylation at the para-position relative to the fluorine.[9] A stoichiometric amount of AlCl₃ is necessary because the product ketone also forms a stable complex with the catalyst, temporarily deactivating it.[10] This complex is subsequently hydrolyzed during aqueous workup to yield the final product.

Caption: Generalized workflow for the synthesis of 2-(4-fluorobenzoyl)benzoic acid.

Detailed Experimental Protocol: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

While the title compound is 2-(4-fluorobenzoyl)benzoic acid, a closely related and highly relevant procedure is the synthesis of 4-(4-fluorobenzoyl)butyric acid from fluorobenzene and glutaric anhydride. This process shares the same core chemical principles and is a key step in the synthesis of important pharmaceuticals.[11][12]

Objective: To synthesize 4-(4-fluorobenzoyl)butyric acid via Friedel-Crafts acylation with high purity.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Glutaric Anhydride

-

Hydrochloric Acid (HCl), concentrated and 1N solution

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate

-

Three-necked round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 2L three-necked flask under a nitrogen atmosphere, charge 250 g of anhydrous AlCl₃ and 300 mL of fluorobenzene. Cool the mixture to 5 °C using an ice bath.[5]

-

Addition of Reactant: Prepare a suspension of 100 g of glutaric anhydride in 400 mL of fluorobenzene. Slowly add this suspension to the reaction flask via an addition funnel over approximately 45-60 minutes. Critically, maintain the internal reaction temperature below 12-15 °C during the addition to minimize side reactions.[5][12]

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 90-120 minutes.[5] The progress can be monitored by Thin Layer Chromatography (TLC) or NMR.

-

Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Carefully and slowly add 700 mL of a cold 1N HCl aqueous solution to quench the unreacted AlCl₃ and hydrolyze the product complex. The initial temperature should be kept below 20 °C.[5]

-

Product Isolation: Pour the quenched mixture into 2 L of a 1:1 water/ice mixture to precipitate the crude product. Filter the resulting white suspension and wash the filter cake thoroughly with water.[5]

-

Purification (Base Wash): Dissolve the crude solid in approximately 3 L of a 5% NaHCO₃ aqueous solution. Heating may be required. Filter the solution while hot to remove any insoluble impurities.[5]

-

Precipitation: Cool the filtrate to room temperature and slowly acidify to pH 1 by adding concentrated HCl dropwise. The product will crystallize out of solution. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.[5]

-

Final Steps: Filter the purified product, wash the wet cake with ice-cold water, and dry under vacuum at 50 °C for 16 hours. This process typically yields a high-purity white solid.[5] A final recrystallization from a solvent like acetone can be performed if needed.[11]

Applications as a Synthetic Precursor

The utility of 4-(4-fluorobenzoyl)benzoic acid and its analogues stems from their role as scaffolds for building more complex molecules, particularly in the pharmaceutical and materials science sectors.

Medicinal Chemistry & Drug Development

The fluorinated benzophenone motif is a privileged structure in drug design.

-

Case Study: Sebetralstat (KVD900) for Hereditary Angioedema (HAE): Sebetralstat is a potent and selective small molecule inhibitor of plasma kallikrein (PKa), an enzyme implicated in the inflammatory cascades of HAE.[13][14] The synthesis of Sebetralstat and its analogues relies on building blocks derived from fluorinated benzoic acids. The rigid, aromatic structure serves as a key recognition element for the enzyme's binding pocket, while the fluorine atom contributes to metabolic stability and binding affinity.[15] The development of this on-demand oral treatment highlights the direct impact of precursors like 4-(4-fluorobenzoyl)benzoic acid on modern medicine.[16][17]

Caption: Synthetic logic from the core precursor to the final drug, Sebetralstat.

-

Antimicrobial Agents: The carboxylic acid moiety of 4-fluorobenzoic acid (a related precursor) can be readily converted to hydrazides and subsequently to hydrazones and oxadiazoles.[18] These heterocyclic derivatives have shown promise as novel antimicrobial agents, demonstrating the platform's versatility in generating bioactive compound libraries.[18][19]

Materials Science

The rigid, rod-like structure of molecules derived from 4-(4-fluorobenzoyl)benzoic acid makes them excellent candidates for creating materials with ordered phases.

-

Liquid Crystal Polymers: Derivatives of styrylbenzoic acids, which can be synthesized from fluorinated benzoic acid precursors, are used as side-chain ligands for polymeric liquid crystals.[20] These materials are crucial for applications in displays and optical devices. The specific geometry and polarity imparted by the fluorobenzoyl core influence the mesophase behavior and properties of the final polymer.[21]

Conclusion

4-(4-Fluorobenzoyl)benzoic acid is more than a simple chemical; it is an enabling tool for innovation in science and medicine. Its synthesis, primarily through the robust Friedel-Crafts acylation, is well-understood and scalable. The molecule's true value is realized in its subsequent transformations, where its bifunctional nature and fluorinated core provide a reliable foundation for constructing complex, high-performance molecules. From life-changing oral therapies for rare diseases to advanced materials for optical technologies, the influence of this precursor is a testament to the power of strategic molecular design.

References

-

Fisher Scientific. (2013, August 16). SAFETY DATA SHEET: 4-(4-Fluorophenyl)benzoic acid, 97%.

-

Duckworth, E. J., et al. (2024, March 28). Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. PMC.

-

Khan, S. G., et al. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

-

IP.com. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.

-

Apollo Scientific. (2015, April 16). SAFETY DATA SHEET: 4-fluorobenzoic acid.

-

Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(4-Fluorobenzoyl)butyric acid.

-

Rauf, M. K., et al. (2008). (E)-4-(4-Fluorostyryl)benzoic acid. PMC.

-

De La Cruz, M., et al. (2022, October 17). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor.... ACS Publications.

-

KalVista Pharmaceuticals. (2022, October 17). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor....

-

ChemicalBook. (n.d.). 4-Fluorobenzoic acid synthesis.

-

PubChem. (n.d.). 4-(4-Fluorophenyl)benzoic acid.

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

-

ChemScene. (n.d.). 4-(4-Fluorobenzyl)benzoic acid.

-

ChemicalBook. (n.d.). 4-(4-Fluorobenzoyl)butyric acid synthesis.

-

Google Patents. (2014). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.

-

De La Cruz, M., et al. (2022, October 17). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor.... PMC.

-

Google Patents. (n.d.). CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.

-

Natural Micron Pharm Tech. (n.d.). 4-(4-Fluorobenzoyl)Butyric Acid.

-

Royal Society of Chemistry. (n.d.). Supplementary Information.

-

BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Chlorobenzoic acid.

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid.

-

PubChem. (n.d.). 2-(4-Fluorobenzoyl)benzoic acid.

-

Wikipedia. (n.d.). Friedel–Crafts reaction.

-

Wedner, H. J., et al. (2026, February 20). KVD900, an oral on-demand treatment for hereditary angioedema: Phase 1 study results.

-

SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

-

Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2-Fluorobenzoic acid.

-

NIST. (n.d.). Benzoic acid, 4-fluoro-.

-

BenchChem. (n.d.). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

-

Sigma-Aldrich. (n.d.). 2-(4-Fluorobenzoyl)benzoic acid.

-

Technische Universität Braunschweig. (n.d.). Biogenesis of Benzoic Acids as Precursors.

-

BenchChem. (n.d.). Application Notes and Protocols for Polymer Cross-Linking Using 4-Benzoylbenzoic Acid.

-

ScienceOpen. (n.d.). 4-(4-Propoxybenzoyloxy)benzoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Fluorobenzoyl)benzoic acid | C14H9FO3 | CID 82099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 4-(4-Fluorobenzoyl)Butyric Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid - Google Patents [patents.google.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 12. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. globalscientificjournal.com [globalscientificjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. (E)-4-(4-Fluorostyryl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scienceopen.com [scienceopen.com]

The Genesis of a Billion-Dollar Scaffold: A Technical History of Fluorinated Aromatic Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic carboxylic acids represents a cornerstone of modern medicinal chemistry, giving rise to a privileged scaffold found in numerous blockbuster drugs and high-performance materials. The journey from chemical curiosity to indispensable building block was not linear; it is a story of overcoming significant synthetic hurdles, driven by the pursuit of enhanced molecular properties. This in-depth guide provides a comprehensive historical narrative of the discovery and development of fluorinated aromatic carboxylic acids. We will explore the foundational challenges of early organofluorine chemistry, dissect the landmark synthetic breakthroughs that made these compounds accessible, and trace their subsequent impact on the field of drug discovery. This guide moves beyond a simple timeline, offering field-proven insights into the causality behind key experimental choices and providing detailed protocols for the seminal reactions that defined the field.

The Pre-Synthetic Era: The Challenge of the Carbon-Fluorine Bond (Pre-1927)

Before the 1920s, the synthesis of any aryl fluoride was considered a formidable challenge, let alone one bearing a carboxylic acid group. The inherent properties of fluorine—the most electronegative element—made its controlled introduction onto an aromatic ring a hazardous and often fruitless endeavor.